REACTION_CXSMILES
|
C([N:8]1[CH2:22][CH2:21][C:11]2([O:15][C:14](=[O:16])[N:13]([C:17]([CH3:20])([CH3:19])[CH3:18])[CH2:12]2)[CH2:10][CH2:9]1)C1C=CC=CC=1>[Pd].C(O)C>[C:17]([N:13]1[CH2:12][C:11]2([CH2:21][CH2:22][NH:8][CH2:9][CH2:10]2)[O:15][C:14]1=[O:16])([CH3:20])([CH3:18])[CH3:19]
|
Name
|
8-benzyl-3-tert-butyl-3,8-diaza-1-oxaspiro[4.5]decane-2-one
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC2(CN(C(O2)=O)C(C)(C)C)CC1
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
was stirred 6 to 7 hours under a hydrogen atmosphere (50 psi)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
6.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1C(OC2(C1)CCNCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 113.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |